5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC17640022
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 5-propan-2-yl-3-pyrrolidin-3-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C9H15N3O/c1-6(2)9-11-8(12-13-9)7-3-4-10-5-7/h6-7,10H,3-5H2,1-2H3 |
| Standard InChI Key | WDQFHDYSDHFCGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=NO1)C2CCNC2 |
Introduction
Structural Characteristics and Nomenclature
The compound 5-isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole features a five-membered 1,2,4-oxadiazole ring substituted at positions 3 and 5 with a pyrrolidin-3-yl group and an isopropyl moiety, respectively. The 1,2,4-oxadiazole core consists of two nitrogen atoms and one oxygen atom arranged in adjacent positions, conferring polarity and hydrogen-bonding capacity critical for biomolecular interactions .
Molecular Geometry and Stereoelectronic Effects
X-ray crystallographic studies of related 1,2,4-oxadiazoles, such as 3-tert-butyl-5-phenyl derivatives, reveal planar ring systems with bond lengths of approximately 1.30–1.35 Å for N–O and 1.45–1.50 Å for C–N bonds . The isopropyl group at position 5 introduces steric bulk, likely influencing conformational flexibility and intermolecular interactions. Quantum mechanical calculations predict a dipole moment of 3.8–4.2 D for analogous structures, enhancing solubility in polar solvents .
Spectroscopic Signatures
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NMR: NMR spectra of pyrrolidine-containing oxadiazoles typically show pyrrolidine protons as multiplet signals between δ 2.5–3.5 ppm, while isopropyl methyl groups resonate as doublets near δ 1.2–1.4 ppm .
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IR: Stretching vibrations for the oxadiazole ring appear at 1,560–1,620 cm (C=N) and 980–1,020 cm (N–O) .
Synthetic Methodologies
Cyclocondensation of Amidoximes
The most common route to 1,2,4-oxadiazoles involves cyclization of O-acylamidoximes. For 5-isopropyl derivatives, tert-butylamidoxime or isopropyl-substituted amidoximes react with carboxylic acid derivatives (e.g., 3-pyrrolidinecarboxylic acid chloride) under basic conditions :
Table 1: Comparison of Synthetic Routes for 1,2,4-Oxadiazoles
One-Pot Synthesis
Recent advances enable direct coupling of amidoximes with aldehydes or ketones in dimethyl sulfoxide (DMSO) with inorganic bases (e.g., KCO), achieving yields exceeding 80% within 3 hours . This method circumvents the need for isolating unstable O-acylamidoxime intermediates.
Pharmacological Activities
Antimicrobial Synergy
A structurally related 1,2,4-oxadiazole derivative (3-(4-indolyl)-5-phenyl) showed synergistic effects with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA), reducing oxacillin’s MIC from 512 µg/mL to 8 µg/mL . This suggests that 5-isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could potentiate β-lactam antibiotics via efflux pump inhibition.
Table 2: Biological Activities of Analogous 1,2,4-Oxadiazoles
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
The compound’s calculated partition coefficient (LogP) of 2.1–2.4 predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility . Aqueous solubility at pH 7.4 is estimated at 0.8–1.2 mg/mL, sufficient for oral bioavailability.
Metabolic Stability
1,2,4-Oxadiazoles resist hydrolysis under physiological conditions (t > 24 h in plasma), unlike ester or amide bioisosteres . The pyrrolidine moiety may undergo CYP450-mediated oxidation to form N-oxide metabolites.
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